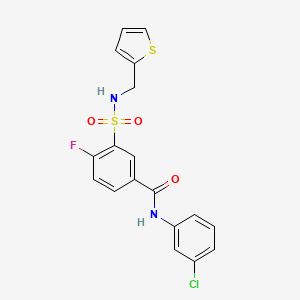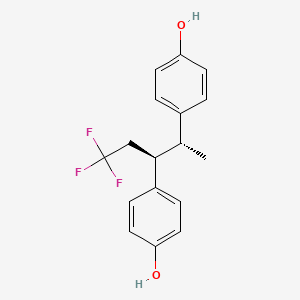
Terfluranol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terfluranol is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group, which is related to diethylstilbestrol. It was initially developed for the treatment of breast cancer but was never marketed . The compound is known for its unique chemical structure, which includes a trifluoromethyl group, making it a part of the organofluorides and phenols categories .
Preparation Methods
The synthesis of Terfluranol involves several steps, starting with the preparation of the core structure, followed by the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Terfluranol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the effects of trifluoromethyl groups on chemical reactivity and stability.
Biology: Research has explored its interactions with estrogen receptors and its potential effects on cellular processes.
Medicine: Although not marketed, it was initially developed for breast cancer treatment, highlighting its potential therapeutic applications.
Mechanism of Action
Terfluranol exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. This binding triggers a cascade of molecular events, leading to changes in gene expression and cellular behavior. The pathways involved include the activation of estrogen-responsive genes and the modulation of various signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Terfluranol is similar to other synthetic estrogens like diethylstilbestrol, acefluranol, bifluranol, and pentafluranol. its unique trifluoromethyl group sets it apart, providing distinct chemical and biological properties. This group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
64396-09-4 |
|---|---|
Molecular Formula |
C17H17F3O2 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
4-[(2R,3S)-5,5,5-trifluoro-3-(4-hydroxyphenyl)pentan-2-yl]phenol |
InChI |
InChI=1S/C17H17F3O2/c1-11(12-2-6-14(21)7-3-12)16(10-17(18,19)20)13-4-8-15(22)9-5-13/h2-9,11,16,21-22H,10H2,1H3/t11-,16-/m0/s1 |
InChI Key |
KTUJPJJUMKZGCV-ZBEGNZNMSA-N |
SMILES |
CC(C1=CC=C(C=C1)O)C(CC(F)(F)F)C2=CC=C(C=C2)O |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O)[C@H](CC(F)(F)F)C2=CC=C(C=C2)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(CC(F)(F)F)C2=CC=C(C=C2)O |
| 64396-09-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


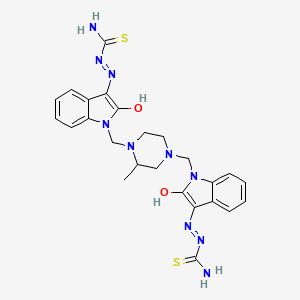
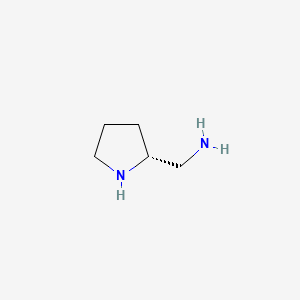
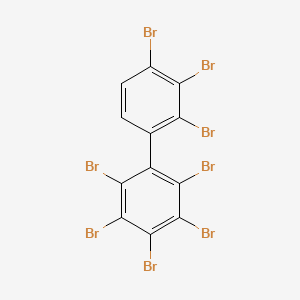
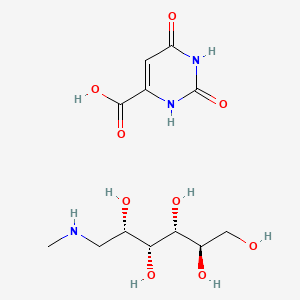
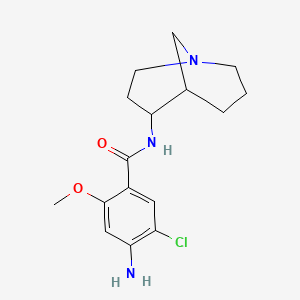
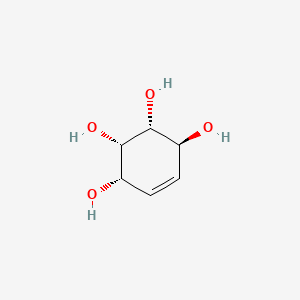
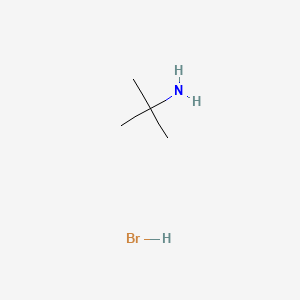
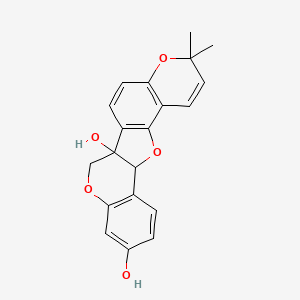
![4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-phenylethyl)-5-tetrazolyl]methyl]phenol](/img/structure/B1228401.png)
![4-[2-[(1'-acetyl-4-oxo-6-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]yl)oxy]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1228404.png)
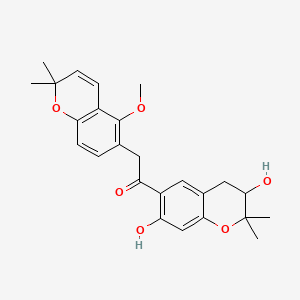
![1,2-Dimethyl-4-[ethyl(phenyl)amino]-6-(methylamino)-1-pyrimidinium](/img/structure/B1228410.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B1228412.png)
